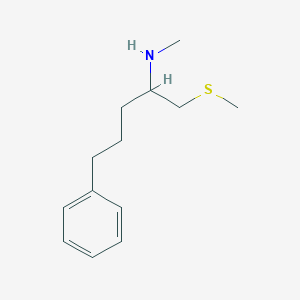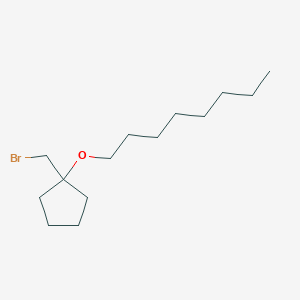
2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. The presence of the difluoromethyl group imparts unique physicochemical properties, making it a valuable building block in the synthesis of bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents such as ClCF2H under specific conditions . The reaction is often catalyzed by transition metals like palladium or copper to enhance the yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using robust and scalable reagents. The use of non-ozone depleting difluorocarbene reagents has been highlighted as a significant advancement in the industrial synthesis of difluoromethylated compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield difluoromethylated alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include difluoromethylated alcohols, amines, and various substituted oxazole derivatives .
Applications De Recherche Scientifique
2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Difluoromethyl)-2-nitrobenzene
- N-Difluoromethyl amides
- N-Trifluoromethyl amides
Comparison: 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to its oxazole ring structure combined with the difluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, compared to other difluoromethylated compounds . The presence of the oxazole ring also enhances its potential for biological activity, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C5H3F2NO3 |
|---|---|
Poids moléculaire |
163.08 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C5H3F2NO3/c6-3(7)4-8-1-2(11-4)5(9)10/h1,3H,(H,9,10) |
Clé InChI |
GWLPGZKTBKYNAD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=N1)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



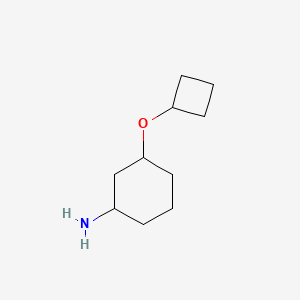
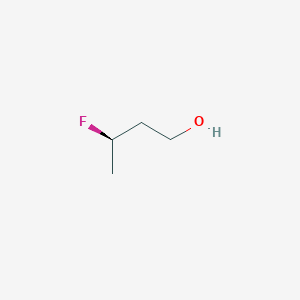

![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)
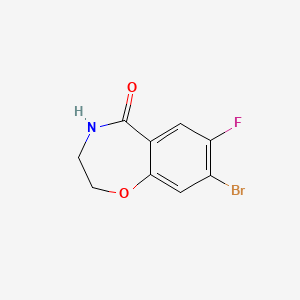

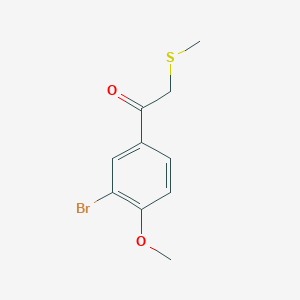
![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)

![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
